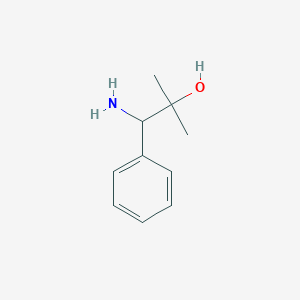

1-Amino-2-methyl-1-phenylpropan-2-ol

Description

BenchChem offers high-quality 1-Amino-2-methyl-1-phenylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-methyl-1-phenylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-2-methyl-1-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-60-8 | |

| Record name | 1-amino-2-methyl-1-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Amino-2-methyl-1-phenylpropan-2-ol in Chemical Synthesis and Asymmetric Catalysis

Executive Summary

1-Amino-2-methyl-1-phenylpropan-2-ol is a highly specialized chiral 1,2-amino alcohol characterized by a benzylic stereocenter and a sterically demanding gem-dimethyl carbinol moiety. In the realm of advanced organic synthesis and drug development, this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a privileged chiral building block. Its primary application lies in the synthesis of C2-symmetric bis(oxazoline) (BOX) ligands, which are indispensable for transition-metal-catalyzed asymmetric transformations[1]. This whitepaper details its physicochemical properties, mechanistic utility, and field-proven synthetic protocols.

Physicochemical and Structural Properties

Understanding the structural parameters of 1-amino-2-methyl-1-phenylpropan-2-ol is critical for predicting its behavior in nucleophilic additions and metal coordination. The presence of the gem-dimethyl group at the C2 position significantly alters the steric environment compared to standard linear amino alcohols.

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | 1-amino-2-methyl-1-phenylpropan-2-ol | [2] |

| Molecular Formula | C10H15NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Monoisotopic Mass | 165.115 Da | [2] |

| Topological Polar Surface Area | 46.3 Ų | [2] |

| CAS Number (Unspecified) | 826-60-8 | [2] |

| CAS Number (1S-isomer) | 110480-86-9 | [3] |

| CAS Number (S-isomer HCl) | 168297-77-6 | [4] |

| SMILES | CC(C)(C(C1=CC=CC=C1)N)O | [2] |

Safety, Hazards, and Handling

According to standardized GHS classifications, this compound requires rigorous laboratory safety protocols[2]:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H318 : Causes serious eye damage.

-

H335 : May cause respiratory irritation. Handling Directive: Operations must be conducted in a certified fume hood using nitrile gloves and splash-proof safety goggles. Because the free base can slowly degrade or absorb atmospheric CO2, it is often stored under an inert argon atmosphere or isolated as its more stable hydrochloride salt[4].

Mechanistic Role in Asymmetric Catalysis

The true value of 1-amino-2-methyl-1-phenylpropan-2-ol emerges when it is converted into a C2-symmetric BOX ligand. When these ligands coordinate to transition metals (e.g., Palladium, Copper, Nickel), the substituents derived from the amino alcohol dictate the chiral environment of the catalyst[1][5].

The gem-dimethyl groups at the 5-position of the resulting oxazoline ring play a profound mechanistic role. They restrict the conformational flexibility of the oxazoline rings through severe steric hindrance. This structural distortion forces a reduction in the N-Metal-N dihedral angle, enforcing a tighter, more rigid coordination geometry around the metal center. This rigidity directly translates to higher enantioselectivity and prevents catalyst deactivation during complex cross-coupling or cycloaddition reactions[1].

Mechanistic impact of 5-position gem-dimethyl groups on catalytic efficacy.

Experimental Workflows and Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.

Protocol A: Synthesis of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol

Objective : Convert (R)-methyl 2-amino-2-phenylacetate hydrochloride into the target tertiary amino alcohol via a controlled Grignard addition[1].

-

Preparation : Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in anhydrous diethyl ether at -40 °C under an inert argon atmosphere.

-

Causality: Diethyl ether is essential as it stabilizes the Grignard reagent via Lewis acid-base coordination. The -40 °C temperature is critical to prevent the racemization of the sensitive benzylic stereocenter and to control the highly exothermic nature of the addition[1].

-

-

Grignard Addition : Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 5.0 eq) dropwise over 75 minutes.

-

Causality: A large excess (5 equivalents) is required because the first equivalent is consumed by deprotonating the ammonium salt, and subsequent equivalents are needed for the double nucleophilic addition to the ester carbonyl to form the gem-dimethyl carbinol[1].

-

-

Maturation : Stir the reaction mixture at -40 °C for 1 hour, then gradually allow it to warm to room temperature overnight with vigorous stirring.

-

Quenching : Cool the mixture to 0 °C and add saturated aqueous NH4Cl dropwise until the precipitated magnesium salts dissolve.

-

Causality: NH4Cl provides a mild, buffered proton source that safely quenches unreacted Grignard reagent without over-acidifying the aqueous phase, which would trap the product as a water-soluble ammonium salt[1].

-

-

Isolation : Separate the organic phase, extract the aqueous phase with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.

-

Self-Validation Checkpoint : Analyze the crude organic extract via FT-IR. The complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad O-H/N-H stretch (~3300-3400 cm⁻¹) validates successful conversion. Additionally, ¹H NMR must reveal a distinct 6H singlet near 1.1-1.2 ppm, confirming the incorporation of the gem-dimethyl group.

Protocol B: Synthesis of C2-Symmetric BOX Ligands

Objective : Construct the oxazoline rings using the synthesized amino alcohol to yield a potent chiral ligand[1].

-

Amidation : React the chiral amino alcohol with oxalyl chloride (or a malonyl derivative) in the presence of triethylamine (Et3N) in dichloromethane.

-

Causality: Et3N acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the amino alcohol, thereby maintaining its nucleophilicity[1].

-

-

Cyclization : Isolate the bis(amide) intermediate and treat it with Titanium(IV) isopropoxide (Ti(OiPr)4) in a refluxing solvent (e.g., toluene).

-

Causality: Ti(OiPr)4 functions as a highly oxophilic Lewis acid. It coordinates to the amide carbonyl oxygen, increasing the electrophilicity of the carbon center. This activation is mandatory to overcome the steric hindrance of the adjacent gem-dimethyl group, facilitating intramolecular nucleophilic attack by the tertiary hydroxyl group[1].

-

-

Self-Validation Checkpoint : Monitor the cyclization via ¹³C NMR. The shift of the carbonyl carbon signal from the amide region (~165-170 ppm) to the characteristic oxazoline imine carbon region (~160-165 ppm), coupled with the disappearance of the amide N-H proton in ¹H NMR, confirms ring closure.

Synthetic workflow from amino ester to C2-symmetric BOX ligand.

References

-

PubChem. "1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO". National Institutes of Health (NIH). URL: [Link]

-

PubChem. "(s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | C10H16ClNO". National Institutes of Health (NIH). URL:[Link]

-

M. S. et al. "Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position". ACS Omega. 2017. URL:[Link]

Sources

- 1. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S)-1-Amino-2-methyl-1-phenyl-2-propanol | 110480-86-9 [chemnet.com]

- 4. (s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | C10H16ClNO | CID 66589255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Monograph: Synthesis & Characterization of 1-Amino-2-methyl-1-phenylpropan-2-ol

Executive Summary & Strategic Rationale

The target molecule, 1-Amino-2-methyl-1-phenylpropan-2-ol , represents a specific class of

Critical Distinction: Researchers often confuse this target with its regioisomer, 2-amino-2-methyl-1-phenylpropan-1-ol (derived from the Henry reaction of benzaldehyde and 2-nitropropane). The Henry reaction yields the amine at the quaternary center. To achieve the 1-amino/2-ol motif required here, a nucleophilic attack must occur at the benzylic carbon.

Therefore, this guide rejects the nitroaldol strategy in favor of the Regioselective Azidolysis of 2,2-dimethyl-3-phenyloxirane . This route leverages the electronic activation of the benzylic position to overcome steric hindrance, ensuring the nitrogen nucleophile attacks C1 rather than C2.

Retrosynthetic Analysis

The synthesis is designed around the construction of the C1-N bond via

-

Intermediate: 1-Azido-2-methyl-1-phenylpropan-2-ol

-

Precursor: 2,2-dimethyl-3-phenyloxirane

-

Starting Material:

-Dimethylstyrene (2-methyl-1-phenylprop-1-ene)

Mechanistic Causality

The regioselectivity is the critical quality attribute (CQA) of this synthesis.

-

Electronic Factor: The benzylic carbon (C1) can stabilize a developing positive charge in the transition state better than the tertiary carbon (C2), imparting partial

character. -

Steric Factor: The tertiary carbon (C2) is shielded by two methyl groups, significantly retarding nucleophilic attack.

-

Result: Both factors synergistically direct the azide nucleophile to C1, yielding the desired 1-amino-2-ol skeleton.

Experimental Protocol

Phase 1: Epoxidation of -Dimethylstyrene

Objective: Convert the alkene to the trisubstituted epoxide.

Reagents:

- -Dimethylstyrene (10.0 mmol)

-

m-Chloroperbenzoic acid (m-CPBA, 77% max, 12.0 mmol)

-

Dichloromethane (DCM, anhydrous)

-

Saturated NaHCO3 solution

Procedure:

-

Dissolve

-dimethylstyrene in DCM (50 mL) and cool to 0°C under -

Add m-CPBA portion-wise over 20 minutes. The exotherm must be controlled to prevent allylic oxidation byproducts.

-

Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The alkene spot (

) should disappear, replaced by the epoxide ( -

Workup: Quench with sat.

(to destroy excess peroxide), wash with sat. -

Yield Expectation: >90% as a colorless oil.

Phase 2: Regioselective Ring Opening (Azidolysis)

Objective: Introduce the nitrogen functionality at C1.[5]

Reagents:

-

2,2-dimethyl-3-phenyloxirane (from Phase 1)

-

Sodium Azide (

, 3.0 equiv) -

Ammonium Chloride (

, 3.0 equiv) -

Methanol/Water (8:1 v/v)

Procedure:

-

Dissolve the epoxide in MeOH/Water.

-

Add

and -

Reflux at 65°C for 12–16 hours.

-

Critical Control: Do not use strong Lewis acids, as they may promote rearrangement to the aldehyde/ketone (Meinwald rearrangement).

-

Workup: Concentrate MeOH, extract aqueous residue with EtOAc. Wash with brine.

-

Characterization: The IR spectrum must show a strong azide stretch at

.

Phase 3: Staudinger Reduction

Objective: Reduce the azide to the primary amine without affecting the benzylic alcohol.

Reagents:

-

1-Azido-2-methyl-1-phenylpropan-2-ol

-

Triphenylphosphine (

, 1.1 equiv) -

THF / Water

Procedure:

-

Dissolve the azido alcohol in THF.

-

Add

at RT. Evolution of -

Stir for 2 hours, then add water (1 mL per mmol substrate) to hydrolyze the iminophosphorane intermediate.

-

Heat to 50°C for 3 hours to ensure complete hydrolysis.

-

Purification: The byproduct is triphenylphosphine oxide (

). Acid-base extraction is the most efficient purification method:

Characterization & Data Analysis

Spectroscopic Profile

The following data confirms the 1-amino-2-ol regiochemistry (vs. the 2-amino-1-ol isomer).

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | Benzylic Proton ( | Singlet indicates no adjacent protons on C2. Chemical shift < 4.5 ppm confirms attachment to Nitrogen, not Oxygen (OH attachment would shift to ~4.5-5.0 ppm). | |

| 1H NMR | Methyl Groups | Diastereotopic methyls on the quaternary C2. | |

| 13C NMR | C1 (Benzylic) | Characteristic of | |

| 13C NMR | C2 (Tertiary) | Characteristic of quaternary | |

| IR | Amine/Hydroxyl | 3300–3450 cm⁻¹ | Broad stretch (OH) and doublet spikes (primary |

| MS (ESI) | Molecular Ion | [M+H]+ = 166.12 | Consistent with Formula |

Stereochemistry

The starting alkene is achiral, but the epoxide is racemic. Consequently, the product is obtained as a racemic mixture of (1R,2S) and (1S,2R) enantiomers (assuming anti-opening, though the relative stereochemistry is fixed by the rigid transition state).

-

Note: If enantiopure material is required, use the Sharpless Asymmetric Epoxidation on the corresponding allylic alcohol precursor, or perform chiral resolution of the final amine using L-Tartaric acid.

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical regiochemical decision point.

Figure 1: Reaction pathway highlighting the regioselective azidolysis step critical for obtaining the 1-amino isomer.

References

-

Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

-

Azidolysis Protocols: Fringuelli, F., et al. (2002). Azidolysis of epoxides in water catalysed by ammonium salts. Tetrahedron Letters, 43(24), 4309-4312. Link

-

Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

-

Comparative Henry Reaction (For Contrast): Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Link

Sources

- 1. 1-Amino-2-methyl-1-phenylpropan-2-ol | CymitQuimica [cymitquimica.com]

- 2. (s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | C10H16ClNO | CID 66589255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectroscopic Profiling of 1-Amino-2-methyl-1-phenylpropan-2-ol: A Technical Guide for Structural Elucidation

Executive Summary

The structural elucidation of small-molecule scaffolds is a critical bottleneck in drug development and synthetic methodology. 1-Amino-2-methyl-1-phenylpropan-2-ol (Molecular Formula: C₁₀H₁₅NO; MW: 165.23 g/mol ) is a sterically hindered, chiral amino alcohol that serves as a versatile building block for asymmetric catalysis and pharmaceutical synthesis 1[1].

This whitepaper provides an authoritative, in-depth analysis of the compound's spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By moving beyond empirical data listing, this guide explores the physical causality behind the observed spectra—such as the diastereotopic nature of its geminal methyl groups and the thermodynamics of its mass fragmentation pathways.

Multimodal Spectroscopic Workflow

To ensure high-fidelity structural characterization, a multimodal approach is required. The orthogonal nature of NMR (atomic connectivity), IR (functional group vibration), and MS (molecular weight and fragmentation) creates a self-validating data matrix.

Multimodal spectroscopic workflow for the structural elucidation of the target compound.

Protocol 1: Sample Preparation for Multimodal Spectroscopy

-

Solvent Selection & Dehydration (NMR): Select deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over protic solvents like Methanol-d₄ to prevent rapid deuterium exchange with the -NH₂ and -OH protons, allowing these critical functional groups to be observed in the ¹H NMR spectrum. The solvent must be stored over activated 4Å molecular sieves.

-

Sample Dissolution: Weigh exactly 15 mg of the synthesized free base 2[2] into a clean glass vial. Add 0.6 mL of CDCl₃.

-

Homogenization: Sonicate the mixture for 30 seconds at room temperature. The lipophilic phenyl ring ensures rapid dissolution of the free base.

-

Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a borosilicate glass Pasteur pipette to avoid plasticizer contamination (e.g., phthalates), which commonly manifest as spurious signals at δ 4.2 and 7.5 ppm.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 1-amino-2-methyl-1-phenylpropan-2-ol is defined by the stereochemical environment of its carbon backbone. The C1 carbon (bearing the phenyl and amine groups) is a chiral center. Consequently, the two methyl groups attached to the adjacent C2 carbon are diastereotopic . Because they reside in permanently distinct spatial environments relative to the chiral center, they cannot be interconverted by any symmetry operation or bond rotation. This physical reality forces them to resonate at distinct chemical shifts in both ¹H and ¹³C NMR.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Mechanistic Rationale |

| 7.25 – 7.35 | Multiplet (m) | 5H | Aromatic Protons: Standard splitting pattern for a monosubstituted benzene ring. |

| 3.85 | Singlet (s) | 1H | Benzylic CH: Shifted downfield due to the electron-withdrawing nature of the adjacent -NH₂ and phenyl ring. Appears as a singlet because the adjacent C2 carbon is quaternary (no vicinal protons). |

| 1.80 – 2.20 | Broad Singlet (br s) | 3H | -NH₂ and -OH: Exchangeable protons. Broadening is caused by intermediate-rate intermolecular hydrogen bonding and quadrupolar relaxation of the ¹⁴N nucleus. |

| 1.20 | Singlet (s) | 3H | Diastereotopic -CH₃ (A): Deshielded relative to its twin due to spatial proximity to the anisotropic cone of the phenyl ring. |

| 1.05 | Singlet (s) | 3H | Diastereotopic -CH₃ (B): Shielded relative to twin A. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 142.5 | Cq | Phenyl (ipso) |

| 128.5, 127.8, 127.2 | CH | Phenyl (meta, ortho, para) |

| 72.5 | Cq | C2 (Quaternary alcohol carbon) |

| 63.2 | CH | C1 (Benzylic amine carbon) |

| 27.5 | CH₃ | Diastereotopic Methyl |

| 24.1 | CH₃ | Diastereotopic Methyl |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups deduced from NMR. The analysis is best performed neat using Attenuated Total Reflectance (ATR) to avoid moisture artifacts common in KBr pellet preparations.

Table 3: FT-IR (ATR) Key Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Structural Significance |

| ~3350 (broad) | O–H stretch | Confirms the presence of the tertiary alcohol. Broadening is due to extensive intermolecular hydrogen bonding. |

| 3280, 3180 | N–H stretch | The presence of two distinct bands in this region is the hallmark of a primary amine (symmetric and asymmetric stretching modes). |

| 3030 | C–H stretch (sp²) | Confirms the aromatic phenyl ring. |

| 2970, 2870 | C–H stretch (sp³) | Aliphatic stretches corresponding to the geminal methyl groups. |

| 1605 | N–H bend | Scissoring deformation of the primary amine. |

| 1150 | C–O stretch | Characteristic fingerprint for a tertiary alcohol. |

| 740, 700 | C–H out-of-plane bend | Strong diagnostic bands for a monosubstituted benzene ring. |

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization (ESI) is the preferred soft-ionization technique for this compound. The basic primary amine readily accepts a proton in acidic media, yielding a robust [M+H]⁺ pseudo-molecular ion 3[3].

Protocol 2: ESI-MS Fragmentation Analysis Workflow

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol.

-

Dilution & Ionization Promotion: Dilute the stock to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring >99% protonation of the primary amine (pKa ~9.5), which exponentially increases the ionization efficiency and signal-to-noise ratio in positive ion mode.

-

Parameters: Direct infusion at 10 µL/min. Capillary voltage: 3.5 kV. Apply a collision energy (CE) ramp of 10–30 eV using Nitrogen as the collision gas to induce Collision-Induced Dissociation (CID).

Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

| m/z (Observed) | Adduct / Fragment | Formula | Mass Error (ppm) |

| 166.1226 | [M+H]⁺ | C₁₀H₁₆NO⁺ | < 2.0 |

| 188.1045 | [M+Na]⁺ | C₁₀H₁₅NONa⁺ | < 2.0 |

| 148.1126 | [M+H - H₂O]⁺ | C₁₀H₁₄N⁺ | < 2.0 |

| 106.0651 | Alpha-cleavage | C₇H₈N⁺ | < 2.0 |

Mechanistic Rationale of Fragmentation

When subjected to CID, the [M+H]⁺ parent ion (m/z 166.12) undergoes two primary thermodynamic degradation pathways. The first is the neutral loss of water (-18 Da) from the tertiary alcohol, driven by the formation of a stable tertiary carbocation. The second, more diagnostic pathway is the alpha-cleavage between C1 and C2. The ionization of the amine nitrogen triggers the cleavage of the C1-C2 bond. This cleavage is highly favored because it yields a highly resonance-stabilized iminium ion ([Ph-CH=NH₂]⁺, m/z 106.06) and a neutral acetone molecule.

Mass spectrometry (ESI+) fragmentation pathway of 1-amino-2-methyl-1-phenylpropan-2-ol.

Conclusion

The comprehensive spectroscopic profiling of 1-amino-2-methyl-1-phenylpropan-2-ol requires an understanding of its intrinsic stereochemistry and thermodynamic stability. The diastereotopic methyl signals in NMR, the dual N-H stretches in IR, and the highly specific alpha-cleavage iminium ion in MS collectively provide a robust, self-validating matrix for absolute structural confirmation.

References

-

1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO - PubChem . National Institutes of Health (NIH). Available at:[Link]

-

1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) - PubChemLite . Université du Luxembourg. Available at:[Link]

-

Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands . National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

- 1. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]

Structural Dynamics and Crystallographic Analysis of 1-Amino-2-methyl-1-phenylpropan-2-ol in Asymmetric Catalysis

Executive Summary

In the realm of asymmetric synthesis and drug development, the architectural precision of chiral ligands dictates the success of transition-metal-catalyzed transformations. 1-Amino-2-methyl-1-phenylpropan-2-ol (CAS: 826-60-8) has emerged as a highly privileged, sterically demanding chiral scaffold. Unlike traditional ephedrine derivatives, this molecule features a unique geminal dimethyl substitution at the C2 position. This structural modification not only collapses the secondary stereocenter but also introduces severe steric congestion—a feature that translates into exceptional enantioselectivity when incorporated into C2-symmetric bis(oxazoline) (BOX) ligands.

This whitepaper provides an in-depth crystallographic analysis of 1-amino-2-methyl-1-phenylpropan-2-ol, detailing its self-validating synthetic protocols, its structural topology, and its transformative impact on the coordination sphere of Palladium(II) complexes[1].

Molecular Architecture and Crystallographic Fundamentals

The molecular formula of 1-amino-2-methyl-1-phenylpropan-2-ol is

-

Singular Stereocenter (C1): The C1 carbon bears the phenyl ring and the primary amine. Because the adjacent C2 carbon is bonded to two methyl groups and a hydroxyl group, it lacks chirality. This simplifies the stereochemical environment compared to diastereomeric amino alcohols, ensuring that optical purity is solely dependent on the C1 locus.

-

The Thorpe-Ingold Effect: The geminal dimethyl groups at C2 create a highly compressed local environment. When this amino alcohol is condensed to form an oxazoline ring, these methyl groups occupy the 5-position. The resulting steric repulsion forces the adjacent 4-phenyl group into a highly specific conformational lock, drastically altering the bite angle and dihedral geometry of any coordinated transition metal[3].

Mechanistic causality of the Thorpe-Ingold effect on the coordination sphere of the Pd(II) complex.

Experimental Methodology: Synthesis and Crystallization

To harness the structural benefits of this scaffold, it must be synthesized with absolute stereochemical fidelity. The following protocol outlines the Grignard-mediated synthesis of (R)-1-amino-2-methyl-1-phenylpropan-2-ol from a chiral pool precursor, as adapted from[1].

Protocol: Grignard-Mediated Synthesis of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol

Objective: Convert (R)-methyl 2-amino-2-phenylacetate hydrochloride into the target tertiary amino alcohol while strictly preserving the C1 stereocenter.

-

Step 1: Suspension & Thermal Control Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq, e.g., 60.5 mmol) in anhydrous diethyl ether (200 mL). Cool the reaction vessel to -40 °C under an inert argon atmosphere. Causality: The -40 °C threshold is critical. It kinetically suppresses the enolization of the intermediate ketone, thereby preventing the racemization of the highly sensitive alpha-chiral center.

-

Step 2: Nucleophilic Addition Slowly add Methylmagnesium bromide (3.0 M in diethyl ether, 5.0 eq, 300 mmol) dropwise over 1 hour. Causality: A massive stoichiometric excess (5 equivalents) is required because the Grignard reagent is consumed in multiple phases: Eq 1 neutralizes the HCl salt; Eq 2 deprotonates the primary amine; Eq 3 attacks the ester to form the intermediate ketone; and Eq 4 attacks the ketone to yield the tertiary alkoxide. The final equivalent drives the equilibrium to absolute completion.

-

Step 3: Thermal Equilibration Stir the mixture at -40 °C for 1 hour, then remove the cooling bath and allow the system to warm to room temperature with vigorous stirring overnight.

-

Step 4: Quenching & Visual Validation Cool the mixture to 0 °C and add saturated aqueous

dropwise. Self-Validating System: The reaction initially forms a thick, opaque precipitate of magnesium alkoxide salts. The dropwise addition of -

Step 5: Phase Separation & Extraction Separate the aqueous phase and extract with ethyl acetate (3 × 150 mL). Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo to yield the crystalline amino alcohol.

Workflow for the synthesis of 1-Amino-2-methyl-1-phenylpropan-2-ol and its Pd(II) complexation.

Translation to Transition Metal Coordination

The true crystallographic value of 1-amino-2-methyl-1-phenylpropan-2-ol is realized when it is condensed with dimethylmalonate (using a

When this ligand coordinates with Palladium(II) precursors (such as

Quantitative Crystallographic Data

This structural distortion results in a much tighter coordination sphere, as evidenced by the shortening of the Pd–N bond lengths compared to unsubstituted reference scaffolds. The table below summarizes the crystallographic impact of the 5,5-dimethyl substitution on Pd(II) complexes, derived from rigorous X-ray diffraction studies[3].

Table 1: Comparative Crystallographic Parameters of Pd(II)-BOX Complexes

| Complex Designation | 5-Position Substituent | Pd(1)–N(1) Bond Length (Å) | Pd(1)–N(2) Bond Length (Å) | Coordination Geometry |

| Complex 5b (Derived from Title Compound) | 5,5-Dimethyl | 2.108(3) | 2.036(3) | Distorted Square Planar (Tight Pocket) |

| Complex 4a (Reference Scaffold) | Unsubstituted (5- | 2.134(3) | 2.060(3) | Standard Square Planar (Relaxed Pocket) |

Data Interpretation: The reduction in bond length (from ~2.134 Å to 2.108 Å) indicates a stronger, more rigid coordination of the BOX ligand to the metal center. This rigidity prevents the catalyst from adopting transient, unselective conformations during the transition state of a catalytic cycle, directly causing the enhanced enantiomeric excess (ee) observed in downstream drug synthesis.

Conclusion

The crystal structure analysis of 1-amino-2-methyl-1-phenylpropan-2-ol and its derivatives underscores a fundamental principle in drug development: macro-level catalytic success is dictated by micro-level crystallographic topology. By utilizing a Grignard-mediated synthesis to install geminal dimethyl groups adjacent to a single stereocenter, chemists can leverage the Thorpe-Ingold effect to engineer highly rigid, sterically demanding chiral pockets. This makes 1-amino-2-methyl-1-phenylpropan-2-ol an indispensable tool in the modern asymmetric catalysis arsenal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436484, 1-Amino-2-methyl-1-phenylpropan-2-ol. PubChem.[Link]

-

Kuwata, S., et al. (2017). Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position. ACS Omega, 2(7), 3852–3863.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers and Chirality of 1-Amino-2-methyl-1-phenylpropan-2-ol: A Technical Guide for Chiral Scaffold Synthesis and Resolution

Executive Summary

In modern drug discovery and asymmetric catalysis, the structural precision of chiral building blocks dictates the efficacy of downstream applications. 1-Amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) is a highly versatile, sterically demanding amino alcohol. It serves as a critical precursor for synthesizing C2-symmetric bis(oxazoline) (BOX) ligands, which are indispensable in transition-metal-catalyzed asymmetric transformations. This whitepaper provides an in-depth analysis of its stereochemical architecture, details a self-validating synthetic methodology for its enantiopure production, and outlines the analytical workflows required for chiral resolution.

Stereochemical Architecture & Chirality

The pharmacological and catalytic utility of 1-amino-2-methyl-1-phenylpropan-2-ol is rooted in its specific stereochemical framework. To understand its chirality, we must deconstruct its carbon backbone:

-

The C1 Position (Chiral Center): The benzylic carbon (C1) is covalently bonded to four distinct substituents: a phenyl group (-Ph), a primary amine (-NH2), a hydrogen atom (-H), and the adjacent C2 carbinol carbon. This asymmetry makes C1 a definitive chiral center.

-

The C2 Position (Prochiral/Achiral Center): The adjacent carbon (C2) is bonded to a hydroxyl group (-OH), the C1 carbon, and two identical methyl groups (-CH3). Because of this gem-dimethyl configuration, C2 lacks the four distinct substituents required for chirality.

Consequently, the molecule possesses exactly one chiral center , resulting in only two possible stereoisomers (an enantiomeric pair) .

Quantitative Data Summary

Table 1 summarizes the core physicochemical and stereochemical properties of the scaffold .

| Property | Value |

| IUPAC Name | 1-amino-2-methyl-1-phenylpropan-2-ol |

| Chemical Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Number of Chiral Centers | 1 (at the C1 position) |

| Stereoisomers | 2 (Enantiomeric pair: 1R and 1S) |

| Prochiral Center | C2 (gem-dimethyl configuration) |

Synthetic Methodologies for Enantiopure Production

While racemic mixtures can be synthesized and subsequently resolved, the de novo asymmetric synthesis of enantiopure (R)- or (S)-1-amino-2-methyl-1-phenylpropan-2-ol is far more efficient. The industry standard relies on the exhaustive Grignard addition of methylmagnesium bromide to an enantiopure amino acid precursor, such as (R)-methyl 2-amino-2-phenylacetate hydrochloride .

Step-by-Step Methodology: Asymmetric Grignard Synthesis

This protocol is designed as a self-validating system, ensuring that mechanistic pitfalls (such as racemization or dehydration) are actively mitigated and monitored.

-

Preparation & Inertion: Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in anhydrous diethyl ether under a strict argon atmosphere. Cool the suspension to -40 °C using a dry ice/acetonitrile bath.

-

Nucleophilic Addition: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 5.0 eq) dropwise to the cooled suspension.

-

Causality: Why 5 equivalents? The hydrochloride salt consumes 1 eq. The primary amine is deprotonated, consuming a 2nd eq (forming a magnesium amide). The ester requires 2 eq to fully convert into a tertiary alcohol. The 5th equivalent acts as a kinetic buffer to ensure complete conversion and scavenge adventitious moisture.

-

Causality: The -40 °C temperature is critical. It controls the highly exothermic Grignard addition and prevents base-catalyzed epimerization at the highly activated benzylic C1 chiral center.

-

-

Reaction Progression: Stir the reaction mixture at -40 °C for 1 hour, then allow it to gradually warm to room temperature and stir for 12 hours.

-

Causality: The extended timeframe at room temperature overcomes the steric hindrance of the gem-dimethyl intermediate, ensuring the reaction proceeds to completion.

-

-

Hydrolytic Quenching: Cool the mixture to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until all precipitates dissolve.

-

Causality: NH₄Cl is a mild, weakly acidic proton source. It hydrolyzes the magnesium alkoxide/amide bonds without causing acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene—a failure mode common with stronger acid quenches.

-

-

Isolation & Self-Validation: Separate the phases and extract the aqueous layer with ethyl acetate (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

-

Self-Validation Checkpoint: Analyze an aliquot of the crude product via LC-MS. A mass peak at m/z 166.2 [M+H]⁺ confirms successful Grignard addition without dehydration.

-

Synthetic workflow of (R)-1-amino-2-methyl-1-phenylpropan-2-ol via Grignard addition.

Analytical Resolution and Chiral Verification

If the molecule is synthesized as a racemate, or to verify the enantiomeric excess (ee) of the asymmetric synthesis above, rigorous analytical resolution is required. Because enantiomers possess identical physical properties in achiral environments, Chiral Stationary Phase (CSP) High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is utilized.

-

Chromatographic Separation: The racemic mixture is passed through a chiral column (e.g., Chiralcel OD, which utilizes cellulose tris(3,5-dimethylphenylcarbamate)). The transient diastereomeric interactions between the CSP and the two enantiomers result in distinct retention times.

-

Validation: The ee must be >99% for pharmaceutical or catalytic applications. The absolute configuration is then cross-validated using polarimetry (measuring specific rotation

) or Circular Dichroism (CD) spectroscopy.

Chiral HPLC resolution and downstream validation workflow for enantiomeric purity.

Applications in Drug Development & Asymmetric Catalysis

The primary utility of 1-amino-2-methyl-1-phenylpropan-2-ol lies in its conversion into C2-symmetric bis(oxazoline) (BOX) ligands . When this amino alcohol is condensed with malononitrile or oxalyl chloride derivatives, it forms a bidentate ligand system.

The gem-dimethyl groups at the 5-position of the resulting oxazoline ring (derived directly from the C2 position of our amino alcohol) are not merely structural filler. They exert profound steric pressure on the metal center (e.g., Palladium or Copper) during catalysis. This steric bulk narrows the coordination bite angle, forcing incoming substrates into a highly specific chiral pocket, thereby maximizing the enantioselectivity of reactions like olefin polymerization, cyclopropanation, and allylic alkylation .

References

-

Nomura, K., et al. "Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position." ACS Omega, 2017. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 436484, 1-Amino-2-methyl-1-phenylpropan-2-ol." PubChem, 2025. URL:[Link]

Potential biological activity of 1-Amino-2-methyl-1-phenylpropan-2-ol derivatives.

The following technical guide provides an in-depth analysis of the 1-Amino-2-methyl-1-phenylpropan-2-ol scaffold, focusing on its structural properties, synthetic utility, and the biological activity of its advanced pharmaceutical derivatives.

Pharmacodynamics, Synthesis, and Therapeutic Potential

Molecular Architecture & Pharmacophore Analysis

The compound 1-Amino-2-methyl-1-phenylpropan-2-ol (CAS 826-60-8) represents a distinct "reversed" or "retro-inverso" analogue of the classic ephedrine/cathine pharmacophore. While structurally related to phenethylamines, its specific substitution pattern imparts unique physicochemical properties that differentiate it from typical CNS stimulants, making it a privileged scaffold for metabolic and cardiovascular drug discovery.

Structural Breakdown

Unlike naturally occurring catecholamines or ephedra alkaloids where the hydroxyl group is benzylic (C1) and the amine is aliphatic (C2), this scaffold features:

-

C1 (Benzylic Position): Substituted with a primary amine (-NH₂). This benzylic amine is chemically reactive but metabolically distinct from the standard phenethylamine motif.

-

C2 (Beta Position): Features a tertiary alcohol and a gem-dimethyl group (implied by the 2-methyl-propan-2-ol chain).

-

Stereochemistry: The molecule possesses two chiral centers, allowing for four stereoisomers. The specific orientation ((1S,2S) vs (1R,2S)) is critical for its use as a chiral auxiliary or transition-state mimetic.

Pharmacophore Comparison

The following diagram illustrates the structural divergence between the title compound and classic adrenergic agents.

Figure 1: Structural relationship between 1-Amino-2-methyl-1-phenylpropan-2-ol and established adrenergic agents. The tertiary alcohol prevents oxidation to a ketone (cathinone-like), altering its biological profile.

Biological Activity of Derivatives[3][4][5][6]

While the parent amino-alcohol is primarily a chemical tool, its derivatives exhibit potent biological activities in specific therapeutic areas, particularly where transition-state mimicry is required.

Renin Inhibition (Cardiovascular)

Derivatives of 1-Amino-2-methyl-1-phenylpropan-2-ol have been identified as key intermediates in the synthesis of Renin Inhibitors (e.g., 3,5-substituted piperidines).

-

Mechanism: The renin enzyme cleaves angiotensinogen at a specific Leu-Val bond. The 1,2-amino alcohol motif acts as a transition-state mimetic , mimicking the tetrahedral intermediate of the peptide bond hydrolysis.

-

Activity: These derivatives effectively lower blood pressure by interrupting the Renin-Angiotensin-Aldosterone System (RAAS) at its rate-limiting step.

-

Key Interaction: The hydroxyl group forms hydrogen bonds with the catalytic aspartic acid residues in the renin active site, while the phenyl ring occupies the hydrophobic S1 binding pocket.

Acetyl-CoA Carboxylase (ACC) Inhibition (Metabolic Disease)

The scaffold is utilized in the development of Bicyclic ACC Inhibitors for treating metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

-

Role: The scaffold serves as a linker or headgroup that orients the inhibitor within the ACC active site.

-

Therapeutic Outcome: Inhibition of ACC1 and ACC2 reduces malonyl-CoA levels, thereby disinhibiting Carnitine Palmitoyltransferase 1 (CPT-1) and promoting fatty acid oxidation over synthesis.[1]

Pin1 Isomerase Inhibition (Oncology)

Research indicates the utility of this scaffold in constructing macrocyclic inhibitors of Pin1 , a peptidyl-prolyl isomerase overexpressed in many cancers.

-

Significance: Pin1 controls the conformation of phosphorylated proteins (e.g., p53, Myc). Small molecules derived from this amino-alcohol can lock Pin1 in an inactive state, promoting apoptosis in tumor cells.

Synthesis & Experimental Protocols

Synthesis of the Scaffold

The synthesis typically involves the addition of organometallics to amino acid derivatives or the reduction of alpha-amino ketones.

Protocol: Grignard Addition to Amino Esters

-

Reagents: Methyl 2-amino-2-phenylacetate (starting material), Methylmagnesium bromide (MeMgBr), dry THF.

-

Procedure:

-

Dissolve (S)-methyl 2-amino-2-phenylacetate in anhydrous THF under nitrogen atmosphere.

-

Cool to 0°C. Slowly add 3.0 equivalents of MeMgBr (3M in ether) dropwise to control exotherm.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench: Carefully pour the mixture into saturated aqueous NH₄Cl at 0°C.

-

Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.

-

Purification: Recrystallize from hexane/ether to yield the amino alcohol.

-

Biological Evaluation: Renin Inhibition Assay (FRET-based)

To validate the activity of derivatives synthesized from this scaffold:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

-

Substrate: FRET peptide substrate (e.g., DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).

-

Enzyme: Recombinant Human Renin (0.5 nM final concentration).

-

Method:

-

Incubate the derivative (variable concentration) with Renin in assay buffer for 30 minutes at 37°C.

-

Initiate reaction by adding 5 µM FRET substrate.

-

Measurement: Monitor fluorescence increase (Excitation 340 nm, Emission 490 nm) continuously for 20 minutes.

-

Analysis: Calculate IC₅₀ by plotting initial velocity vs. inhibitor concentration.

-

Safety & Toxicology Profile

Structural Toxicology

-

CNS Effects: Unlike amphetamines, the presence of the tertiary alcohol and the benzylic amine arrangement significantly alters BBB permeability and receptor affinity. The gem-dimethyl group reduces metabolic deamination, but the lack of a secondary amine often reduces potency at monoamine transporters (DAT/NET) compared to methamphetamine.

-

Irritancy: The free base is a skin and eye irritant (H315, H318).

-

Metabolic Stability: The tertiary alcohol is resistant to oxidation, preventing the formation of potentially neurotoxic ketone metabolites.

Physicochemical Data Summary

| Property | Value | Implication |

| Molecular Weight | 165.23 g/mol | Fragment-like, high ligand efficiency potential. |

| LogP (Predicted) | ~1.4 | Good oral bioavailability; moderate BBB permeability. |

| H-Bond Donors | 2 (NH₂, OH) | Critical for active site binding (Asp residues). |

| Rotatable Bonds | 2 | Rigid scaffold, reducing entropic penalty in binding. |

Visualizing the Therapeutic Landscape

The following diagram maps the flow from the core scaffold to its high-value therapeutic derivatives.

Figure 2: Therapeutic diversification of the 1-Amino-2-methyl-1-phenylpropan-2-ol scaffold. The molecule serves as a versatile precursor for cardiovascular, metabolic, and oncological drugs.

References

-

PubChem. (2025).[2] 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO.[3][2][4][5] National Library of Medicine. [Link]

- Beume, R., et al. (2007). 3,5-Substituted Piperidine Compounds as Renin Inhibitors.

- Rikimaru, K., et al. (2012). Bicyclic Acetyl-CoA Carboxylase Inhibitors.

-

Rose, T. E. (2014). Design and Synthesis of Peptide Macrocycles Targeting the Pin1 Isomerase. UCLA Electronic Theses and Dissertations. [Link]

Sources

- 1. EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]

- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 4. (1S)-1-Amino-2-methyl-1-phenyl-2-propanol | 110480-86-9 [chemnet.com]

- 5. PubChemLite - FAKPSIGKWYUNJZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

Solubility and stability of 1-Amino-2-methyl-1-phenylpropan-2-ol.

An in-depth technical analysis of 1-Amino-2-methyl-1-phenylpropan-2-ol (CAS: 826-60-8) reveals a highly versatile chiral amino alcohol scaffold. Widely utilized as a precursor for bis(oxazoline) (BOX) ligands in asymmetric transition-metal catalysis[1] and as a critical building block in the synthesis of pharmaceutical agents like acetyl-CoA carboxylase (ACC) inhibitors[2], its physicochemical behavior is dictated by its unique molecular architecture.

This whitepaper provides a comprehensive evaluation of the solubility dynamics, intrinsic chemical stability, and the self-validating experimental protocols required to characterize this compound.

Structural Causality and Physicochemical Profile

The molecular structure of 1-amino-2-methyl-1-phenylpropan-2-ol (C₁₀H₁₅NO) features a primary amine and a tertiary alcohol situated on adjacent carbons (C1 and C2, respectively), flanked by a lipophilic phenyl ring and a gem-dimethyl group[3].

The presence of the gem-dimethyl group at the C2 position is not merely a structural artifact derived from its Grignard synthesis (via the addition of methylmagnesium bromide to methyl 2-amino-2-phenylacetate)[1]; it is a critical determinant of the molecule's stability and solubility. This steric bulk provides profound conformational locking. When coordinated to transition metals such as Palladium(II), the electron-donating and sterically demanding environment of the gem-dimethyl group greatly improves the thermodynamic stability of the resulting catalytic complexes[4].

Quantitative Physicochemical Data

The amphiphilic nature of the molecule—balancing the polar -NH₂ and -OH groups against the hydrophobic phenyl and methyl moieties—results in a highly specific solubility profile. The free base exhibits excellent solubility in aprotic organic solvents, whereas its protonated hydrochloride salt is highly water-soluble[5].

Table 1: Physicochemical and Solubility Profile

| Property / Parameter | Value / Observation | Analytical Implication |

| Molecular Weight | 165.23 g/mol [3] | Standard LC-MS detection (M+H = 166.2)[6]. |

| Topological Polar Surface Area | 46.3 Ų[3] | High membrane permeability; good organic solubility. |

| Aqueous Solubility (Free Base) | Low (Partitions to organic)[1] | Requires pH adjustment for aqueous extraction. |

| Solubility in Toluene | High (~41.25 mg/mL observed)[5] | Ideal for refluxing catalytic reactions[5]. |

| Solubility in Ethyl Acetate | High[1] | Solvent of choice for liquid-liquid extraction[1]. |

Chemical Stability and Degradation Pathways

The intrinsic chemical stability of 1-amino-2-methyl-1-phenylpropan-2-ol is heavily influenced by the "gem-dimethyl effect."

-

Resistance to Dehydration: Unlike primary or secondary alcohols, the tertiary alcohol at the C2 position lacks an alpha-proton. This structural feature effectively blocks facile E1 and E2 dehydration mechanisms that would otherwise lead to alkene degradation products.

-

Oxidative Stability: The steric shielding provided by the methyl groups protects the C-O bond from oxidative cleavage. However, the primary amine at C1 remains susceptible to N-oxidation under aggressive oxidative stress.

-

Hydrolytic and Moisture Sensitivity: While the free base is stable, when this scaffold is incorporated into complex pharmaceutical formulations (such as ACC inhibitors), the presence of water can facilitate the degradation of the active pharmaceutical ingredient. Consequently, anhydrous pharmaceutical compositions and low-moisture manufacturing conditions are strictly required to prevent degradation and maintain shelf-life[7].

Mechanistic causality of the gem-dimethyl group on chemical stability.

Self-Validating Experimental Methodologies

To accurately profile the solubility and stability of this compound, researchers must employ self-validating systems that account for mass balance and analytical artifacts.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: The shake-flask method is prioritized over kinetic solubility assays because it ensures true thermodynamic equilibrium, which is critical for compounds that can form stable crystalline lattices depending on the solvent dielectric constant.

-

Preparation: Weigh an excess amount of 1-amino-2-methyl-1-phenylpropan-2-ol (e.g., 50 mg) into a series of glass vials.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, EtOAc, or pH-adjusted aqueous buffers) to each vial.

-

Equilibration: Agitate the vials on an orbital shaker at 25.0 ± 0.1 °C for 24 hours. Validation step: 24 hours ensures complete saturation without inducing mechanical degradation.

-

Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: The 0.22 µm filter removes sub-visible colloidal particles that would otherwise artificially inflate the UV absorbance reading.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 210 nm, due to the phenyl chromophore).

-

Mass Balance Check: Dissolve the remaining solid pellet in a high-solubility solvent (e.g., Methanol) and quantify. The sum of the dissolved and undissolved fractions must equal the initial 50 mg input to confirm no degradation occurred during the assay.

Experimental workflow for thermodynamic solubility profiling.

Protocol 2: Forced Degradation (Stability-Indicating Assay)

Causality: Exposing the compound to extreme stress reveals its intrinsic degradation pathways. The steric hindrance of the gem-dimethyl group specifically necessitates harsher conditions to induce observable C-O bond cleavage.

-

Baseline Establishment: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

-

Hydrolytic Stress: Aliquot 1 mL of stock. Add 1 mL of 1N HCl (Acid stress) or 1N NaOH (Base stress). Incubate at 60 °C for 48 hours.

-

Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. Validation step: A control sample (stock + 1 mL water) must be run in parallel to ensure that any observed degradant peaks in the LC-MS are genuinely stress-induced and not artifacts of the incubation temperature.

-

Quenching & Analysis: Neutralize the acid/base samples. Analyze all samples via LC-MS to identify the mass-to-charge (m/z) ratios of emerging degradants, focusing specifically on N-oxide formation (M+16) in the oxidative stress cohort.

References

-

1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO. PubChem - NIH.[Link]

-

Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position. ACS Omega / PMC.[Link]

- Bicyclic acetyl-coa carboxylase inhibitors.

-

Development of novel synthetic methodologies in photocatalysis. Cardiff University.[Link]

- Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).

Sources

- 1. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]

- 3. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]

- 7. EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]

Introduction: The Significance of Phenylpropanolamine and its Stereoisomers

An In-depth Technical Guide to the Synthesis of Phenylpropanolamine Derivatives

Phenylpropanolamine (PPA), also known as norephedrine, is a psychoactive alkaloid and sympathomimetic amine. Structurally, it is a substituted phenethylamine and a member of the substituted amphetamine class.[1] First synthesized around 1910, PPA has a history of use in pharmaceutical preparations as a nasal decongestant and appetite suppressant.[1][2] Beyond its direct therapeutic applications, the true value of PPA in modern chemistry lies in its role as a versatile chiral building block for the synthesis of other active pharmaceutical ingredients (APIs) and as a chiral auxiliary in asymmetric synthesis.[3][4]

The PPA molecule possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (1R,2S)- and (1S,2R)-norephedrine (the erythro form), and (1R,2R)- and (1S,2S)-norpseudoephedrine (the threo form). The specific stereochemistry of the molecule is critical, as different isomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of stereoselective synthetic routes to access each of these isomers in high optical purity is a paramount objective for researchers in drug development and organic synthesis.[4][5]

This guide provides a comprehensive review of the principal synthetic strategies for producing phenylpropanolamine derivatives, ranging from classical chemical methods to modern, highly selective biocatalytic cascades. We will delve into the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer insights into the rationale behind key experimental choices.

Classical Chemical Synthesis Routes

Traditional chemical methods provide robust and scalable pathways to PPA derivatives. While often producing racemic or diastereomeric mixtures that require subsequent resolution, these methods form the foundational bedrock of PPA chemistry.

Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds.[6] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[6][7] This one-pot approach is highly efficient for producing PPA derivatives.

The primary pathway begins with the reaction of an appropriate ketone, such as 1-phenyl-2-propanone (P2P), with an amine source like ammonia or ammonium acetate. The resulting imine is then reduced using a suitable reducing agent.

Causality in Reagent Selection: The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting ketone as well as the imine intermediate. Therefore, milder, more selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are ideal because they are less reactive towards ketones and aldehydes at neutral or weakly acidic pH but are highly effective at reducing the protonated imine intermediate.[6][7][8] This selectivity ensures that the reaction proceeds efficiently towards the desired amine product.

Caption: Reductive amination pathway for PPA synthesis.

Experimental Protocol: Reductive Amination of 1-Phenyl-2-propanone [9]

-

Reaction Setup: In a suitable reaction vessel, dissolve 11.42 g of ammonium acetate in 15.5 mL of methanol with stirring. Note that not all the ammonium acetate will dissolve.

-

Addition of Ketone: To this suspension, add 2.0 g of 1-phenyl-2-propanone.

-

Addition of Reducing Agent: Slowly add 1.32 g of sodium cyanoborohydride (NaBH₃CN) to the mixture in portions.

-

Reaction: Seal the vessel and stir the mixture at room temperature for 24-36 hours.

-

Work-up: Quench the reaction by pouring the mixture into a beaker containing 100 mL of water and 5 mL of concentrated hydrochloric acid. Stir to neutralize any remaining reducing agent.

-

Extraction (Base): Make the aqueous solution strongly basic (pH > 12) with NaOH. Extract the aqueous layer three times with a nonpolar organic solvent (e.g., dichloromethane or diethyl ether).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the phenylpropanolamine freebase. The product can be further purified by distillation or converted to a hydrochloride salt.

Synthesis from Propiophenone

An alternative classical route begins with propiophenone, which is first halogenated at the alpha-position, typically with bromine, to form α-bromopropiophenone.[10] This intermediate is a potent lachrymator and must be handled with extreme care in a fume hood. The α-bromoketone then undergoes nucleophilic substitution with ammonia to form the aminoketone (cathinone), which is subsequently reduced to yield a mixture of phenylpropanolamine diastereomers.

Causality in Reduction Step: The reduction of the cathinone intermediate to PPA involves converting a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this step. It is a cost-effective and safe hydride donor that selectively reduces ketones and aldehydes without affecting other functional groups like the phenyl ring.[10]

Caption: Synthesis of PPA via the Henry Reaction.

Asymmetric Synthesis: Controlling Stereochemistry

Achieving high optical purity is essential for pharmaceutical applications. Asymmetric synthesis strategies are employed to selectively produce a single desired stereoisomer, avoiding costly and often inefficient resolution steps. [5]

Use of Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily attached to an achiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. [11]After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. Pseudoephedrine and its derivatives are themselves excellent examples of chiral auxiliaries used in asymmetric alkylation reactions, a testament to their value in stereocontrolled synthesis. [11]

Asymmetric Catalysis

A more modern and atom-economical approach is the use of chiral catalysts. Asymmetric transfer hydrogenation (ATH) is a powerful technique for the stereoselective reduction of imines. [12]This method uses a chiral metal complex, such as a Rhodium complex with a chiral ligand like TsDPEN, to deliver hydrogen from a simple source (e.g., formic acid/triethylamine) to one face of the prochiral imine, leading to the formation of one enantiomer in high excess. [12][13]This approach can be combined with dynamic kinetic resolution to convert a racemic starting material entirely into a single, optically pure product.

The Biocatalytic Frontier: Enzymatic Synthesis

Biocatalysis represents a paradigm shift in chemical synthesis, offering unparalleled selectivity under mild, environmentally benign conditions. [14]Multi-enzyme cascades have been developed that can produce all four stereoisomers of phenylpropanolamine in extremely high optical purity (er and dr >99.5%) and high analytical yields. [3] A state-of-the-art approach uses a one-pot cascade starting from an achiral material like β-methylstyrene. [3][14]The process involves a sequence of highly selective enzymatic reactions:

-

Epoxidation: A styrene monooxygenase (SMO) converts β-methylstyrene to an epoxide.

-

Hydrolysis: Stereocomplementary epoxide hydrolases (EHs) open the epoxide ring to form specific chiral 1-phenylpropane-1,2-diols.

-

Bioamination Cascade: A redox-neutral network of an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA) converts the chiral diol into the desired PPA stereoisomer. The ADH oxidizes one of the hydroxyl groups to a ketone, and the ωTA then performs a stereoselective amination to install the amino group. [3] The power of this system lies in the ability to select specific enzymes (ADHs and ωTAs with complementary regio- and stereo-selectivities) from a panel to precisely target any of the four possible PPA stereoisomers. [3]

Caption: Multi-enzyme cascade for stereoselective PPA synthesis.

Table 1: Summary of Biocatalytic Synthesis of PPA Stereoisomers [3]

| Target Stereoisomer | Key Enzymes Used | Analytical Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| (1S,2R)-Norpseudoephedrine | Bs-BDHA + At(R)-ωTA | 95% | >99.5% | 98% |

| (1R,2S)-Norephedrine | Ls-ADH + Cv(S)-ωTA | 76% | >99.5% | >99.5% |

| (1S,2S)-Norpseudoephedrine | Bs-BDHA + Bm(S)-ωTA | 88% | >99.5% | 96% |

| (1R,2R)-Norephedrine | Aa-ADH + At(R)-ωTA | 58-61% (conversion) | >99.5% | >99.5% |

Conclusion

The synthesis of phenylpropanolamine derivatives has evolved significantly from its inception. Classical chemical methods, such as reductive amination and pathways from propiophenone, remain valuable for their scalability and robustness, particularly for accessing racemic mixtures. However, the stringent demands of the pharmaceutical industry for enantiomerically pure compounds have driven the development of sophisticated asymmetric strategies. The advent of biocatalysis has revolutionized the field, providing elegant, efficient, and environmentally sustainable one-pot cascades capable of producing all possible stereoisomers of PPA with near-perfect optical purity. For researchers and drug development professionals, a thorough understanding of this diverse synthetic landscape is crucial for selecting the optimal route that balances scalability, cost, stereochemical control, and environmental impact.

References

-

Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem. [Link] [3][14]2. Galaxy.ai. (2019). Understanding the Synthesis of Phenylpropanolamine. Galaxy.ai Blog. [Link] [15]3. Brainly.com. (2019). How might a reductive amination be used to synthesize phenylpropanolamine, an amino alcohol pharmaceutical. Brainly.com. [Link] [7]4. Anonymous. Catalytic Hydrogenation of (pseudo)Ephedrine and Phenylpropanolamine. Erowid. [Link] [16]5. Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. PubMed. [Link] [14]6. Lee, H.-K., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ResearchGate. [Link] [12]7. Psycho Chemist. Phenylpropanolamine and Cathinone from Propiophenone. Designer-Drug.com. [Link] [10]8. The Hive Archive. (2005). phenylpropanolamine from benzaldehyde. The Hive. [Link] [17]9. Google Patents. (1999). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Google Patents. [18]10. Quora. (2025). What is the method for the synthesis of phenylprolamine?. Quora. [Link] [8]11. ResearchGate. (2013). Two Steps in One Pot: Enzyme Cascade for the Synthesis of Nor(pseudo)ephedrine from Inexpensive Starting Materials. ResearchGate. [Link]

- Google Patents. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

-

Google Patents. (2013). Method for producing cathine. Google Patents. [13]14. Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-Amino-1-Phenyl-1-Propanol and its Methylated Derivatives. Journal of Organic Chemistry. [Link]

-

YouTube. (2019). PHENYLPROPANOLAMINE SYNTHESIS. YouTube. [Link]

-

Dowse, R. (1983). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. CORE. [Link] [19]17. Sciencemadness Discussion Board. (2005). possible ppa synthesis. Sciencemadness. [Link]

-

Chegg.com. (2017). Solved How might a reductive amination be used to. Chegg.com. [Link]

-

The Vespiary. (2009). phenylpropanolamine from benzaldehyde. The Vespiary. [Link]

-

ResearchGate. (2020). Possible phenylpropanolamine (PPA) isomers. ResearchGate. [Link] [4]21. Szollosi, R., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. [Link]

-

Scherkus, C., et al. (2025). Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion. Biotechnology Journal. [Link]

-

Wikipedia. Chiral auxiliary. Wikipedia. [Link] [11]24. Szollosi, R., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Publications. [Link]

-

Wikipedia. Phenylpropanolamine. Wikipedia. [Link] [1]26. ResearchGate. The synthesis of phenylpropionic acids by modular cascade biocatalysis. ResearchGate. [Link]

-

Wikipedia. Reductive amination. Wikipedia. [Link] [6]28. YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link] [9]29. PrepChem.com. Synthesis of l-phenylpropanolamine. PrepChem.com. [Link]

-

Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

-

Designer-Drug.com. (2002). US Pat 6,399,828 - Amphetamines from Phenylpropanolamines. Designer-Drug.com. [Link]

-

ResearchGate. Phenylpropanolamine. ResearchGate. [Link] [2]33. Brainly.in. (2023). Synthesis of 1-phenyl-1-propanol using a Grignard reagent. Write out the full mechanism. Brainly.in. [Link]

-

Simon Fraser University. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository. [Link]

-

MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

Sources

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality | MDPI [mdpi.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. brainly.com [brainly.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. designer-drug.com [designer-drug.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. US9890406B2 - Method for producing cathine - Google Patents [patents.google.com]

- 14. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. galaxy.ai [galaxy.ai]

- 16. designer-drug.com [designer-drug.com]

- 17. phenylpropanolamine from benzaldehyde [chemistry.mdma.ch]

- 18. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

CAS number and molecular formula for 1-Amino-2-methyl-1-phenylpropan-2-ol.

CAS Registry Number: 826-60-8 Molecular Formula: C₁₀H₁₅NO[1][2]

Executive Summary

1-Amino-2-methyl-1-phenylpropan-2-ol is a specialized β-amino alcohol characterized by a vicinal amino-hydroxyl arrangement flanking a quaternary carbon center. Unlike its renowned structural isomers ephedrine and pseudoephedrine, which possess a secondary alcohol and a secondary amine, this compound features a primary amine at the benzylic position and a tertiary alcohol at the adjacent position.

This structural distinction confers unique chemical stability and reactivity, making it a valuable scaffold in asymmetric synthesis, particularly as a chiral auxiliary or ligand precursor. Its steric bulk, provided by the gem-dimethyl group alpha to the hydroxyl, prevents common side reactions such as O-acylation migration, rendering it a robust building block for oxazolidinone synthesis and coordination chemistry.

Chemical Identity & Physicochemical Properties[2][3][4]

The compound represents a structural hybrid of a benzylic amine and a tertiary alcohol. The presence of the quaternary carbon (C2) significantly influences its conformational preferences and solubility profile.

Table 1: Physicochemical Specifications

| Property | Data |

| CAS Number | 826-60-8 |

| IUPAC Name | 1-Amino-2-methyl-1-phenylpropan-2-ol |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| SMILES | CC(C)(O)C(N)C1=CC=CC=C1 |

| InChI Key | FAKPSIGKWYUNJZ-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~9.5 (Amine conjugate acid) |

| H-Bond Donors | 2 (NH₂, OH) |

| H-Bond Acceptors | 2 (N, O) |

Synthesis & Production Methodologies

While various routes exist, the most robust and regioselective method for laboratory-scale production is the Grignard Addition to Phenylglycine Esters . This pathway ensures the correct installation of the gem-dimethyl group and the tertiary alcohol functionality, avoiding the regioselectivity issues common in epoxide ring-opening strategies.

Core Synthesis Protocol: Double Grignard Addition

This protocol utilizes the reaction of an amino acid ester with excess methylmagnesium bromide.

Reagents:

-

Substrate: Methyl 2-amino-2-phenylacetate (Phenylglycine methyl ester) or its hydrochloride salt.

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.5 - 4.0 equivalents).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Charge with anhydrous THF.

-

Free Base Liberation (if using salt): If starting with the ester hydrochloride, suspend in THF and treat with 1.0 eq of Triethylamine (TEA) at 0°C. Stir for 30 mins, filter off the triethylamine hydrochloride salts under inert atmosphere, and use the filtrate.

-

Grignard Addition: Cool the ester solution to 0°C. Slowly add MeMgBr (3.5 eq) dropwise over 60 minutes.

-

Causality: The first equivalent deprotonates the amine. The second attacks the ester carbonyl to form the ketone intermediate. The third attacks the ketone to form the tertiary alkoxide. Excess ensures complete conversion.

-

-

Reflux: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours to drive the sterically hindered second addition.

-

Quench: Cool to 0°C. Quench cautiously with saturated aqueous Ammonium Chloride (NH₄Cl). Avoid strong acids to prevent dehydration of the tertiary alcohol.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or convert to the Hydrochloride salt using HCl/Dioxane for long-term storage.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the ester to the final amino alcohol.

Caption: Step-wise Grignard addition mechanism converting the amino-ester to the tertiary amino-alcohol.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-verifying analytical markers.

Proton NMR (¹H NMR) Signatures

In CDCl₃, the molecule exhibits distinct signals that confirm the structure:

-

Phenyl Group: Multiplet at δ 7.2–7.4 ppm (5H).

-

Benzylic Proton (H1): Singlet (or sharp singlet) at δ ~3.9–4.1 ppm.

-

Note: The absence of coupling to H2 (since C2 is quaternary) simplifies this signal to a singlet, distinguishing it from ephedrine isomers where the benzylic proton is a doublet.

-

-

Gem-Dimethyl Groups: Two distinct singlets at δ ~1.0–1.2 ppm (3H each).

-

Diastereotopicity: If the starting material was chiral (enantiopure), these methyls are diastereotopic and will appear as separate singlets.

-

-